N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine
Overview
Description
Synthesis Analysis
The synthesis of trifluoromethyl amines has been disclosed, and the method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na . This complements the established synthesis strategy of trifluoromethyl amines . The advantages of the method include good functional group tolerance, mild conditions, and inexpensive or easy-to-handle materials .Molecular Structure Analysis
The molecular structure of this compound is similar to that of fluoxetine, an antidepressant drug . Fluoxetine is a racemate comprising equimolar amounts of ®- and (S)-fluoxetine . The chemical formula of fluoxetine is C17H18F3NO .Chemical Reactions Analysis
The thermal behavior of fluoxetine hydrochloride, a compound similar to “N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine”, has been investigated using thermoanalytical techniques . In an inert atmosphere, the decomposition took place as two mass loss events with a residue of 0.13% at the end of the run . In an air atmosphere, decomposition occurred in three steps, the last one as a result of the oxidative burning of the carbonaceous matter .Mechanism of Action
Target of Action
It is known that similar compounds interact with receptors or enzymes in the body to exert their effects .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other trifluoromethyl group-containing compounds . The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drugs, potentially improving their interaction with target proteins .
Biochemical Pathways
Trifluoromethyl group-containing compounds are known to be involved in a variety of biological processes, suggesting that this compound may also interact with multiple pathways .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of drugs, which could potentially influence the adme properties of this compound .
Result of Action
Similar compounds are known to exert a variety of biological effects, suggesting that this compound may also have diverse actions at the molecular and cellular level .
Action Environment
The action of N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the stability and efficacy of the compound . .
Properties
IUPAC Name |
N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N/c1-17-12-4-2-3-11(12)9-5-7-10(8-6-9)13(14,15)16/h5-8,11-12,17H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHQLPASKAIUGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC1C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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